molecular formula C7H8ClNO B163826 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone CAS No. 126624-54-2

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone

Cat. No. B163826
M. Wt: 157.6 g/mol
InChI Key: DBJNTHXYCCSCFW-UHFFFAOYSA-N
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Description

“2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” is a chemical compound that is a derivative of carbonyl 2-substituted pyrroles . It is related to other compounds such as 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and methyl 1H-pyrrole-2-carboxylate .


Synthesis Analysis

The synthesis of pyrrole derivatives, including “2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of amines and sulfonamines . Another method involves the use of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” and its related compounds was determined by single crystal X-ray diffraction . All compounds crystallize with one molecule in the asymmetric unit .


Chemical Reactions Analysis

The chemical reactions of “2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” and its derivatives involve various hydrogen bonds formed in their crystal structures . These hydrogen bonds adopt different H-bond motifs depending on the structure .

Scientific Research Applications

Synthesis and Catalytic Behavior

A study focused on the synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, leading to the development of NNN tridentate ligands that coordinate with iron(II) and cobalt(II) dichloride. These complexes exhibited catalytic activities for ethylene reactivity, demonstrating the potential of such compounds in catalyzing polymerization processes (Sun et al., 2007).

Photoadducts Formation

Another research explored the photoadducts of certain pyrones with chloroethylenes, resulting in cycloadducts and subsequent dehydrochlorination to produce ethenyl pyrones. This highlights the utility of such chemical processes in synthesizing novel organic compounds (Shimo et al., 1987).

Corrosion Inhibition

Schiff bases derived from compounds similar to 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone have been evaluated for their effectiveness as corrosion inhibitors on carbon steel in acidic environments. These studies provide insights into the chemical structures conducive to corrosion inhibition (Hegazy et al., 2012).

Antimicrobial and Antitumor Activities

Research on hydrazonoyl substituted pyrimidinones, related to the structural motif of 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, showed these compounds exhibited moderate antibacterial, antifungal, and antitumor activities, along with inhibiting 5α-reductase. This signifies the potential biomedical applications of such derivatives (Edrees et al., 2010).

Polymerization Photoinitiators

A derivative, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, was synthesized as a photoinitiator for radical polymerization, indicating the role of similar compounds in initiating polymerization processes, highlighting their importance in material science (Dereli et al., 2020).

properties

IUPAC Name

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-6(9-5)7(10)4-8/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJNTHXYCCSCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone

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